Trimethoprim sulfamethizole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethoprim sulfamethizole is a combination of two antimicrobial agents, trimethoprim and sulfamethizole, which work synergistically to inhibit bacterial growth. This combination is widely used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .

准备方法

Synthetic Routes and Reaction Conditions

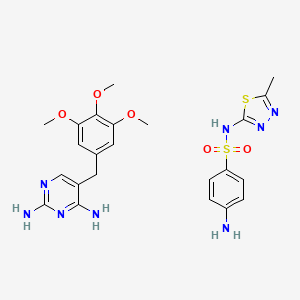

The preparation of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethizole is synthesized by reacting 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid chloride .

Industrial Production Methods

In industrial settings, the production of trimethoprim and sulfamethizole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in a specific ratio to form the final product, which is formulated into various dosage forms such as tablets and injections .

化学反应分析

Types of Reactions

Trimethoprim and sulfamethizole undergo various chemical reactions, including:

Oxidation: Both compounds can be oxidized under specific conditions.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Both compounds can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethoprim can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted products .

科学研究应用

FDA-Approved Indications

TMP/SMX is approved for various infections, including:

- Urinary Tract Infections : Effective against common uropathogens.

- Acute Exacerbation of Chronic Bronchitis : Used in adults with worsening symptoms.

- Pneumocystis Jirovecii Pneumonia : A critical treatment for immunocompromised patients, particularly those with HIV/AIDS.

- Traveler's Diarrhea : Effective prophylaxis and treatment.

- Shigellosis : Treatment for bacterial dysentery .

Non-FDA Approved Indications

TMP/SMX has also been utilized in off-label scenarios:

- Acne Vulgaris : Prescribed for severe cases resistant to other treatments.

- Toxoplasmosis : Used in both prophylaxis and treatment.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Increasingly recognized for its efficacy against community-acquired MRSA infections .

Pharmacokinetics

Both components are well absorbed orally. The pharmacokinetics are characterized by:

- Half-life : Trimethoprim (8–10 hours), sulfamethoxazole (6–12 hours).

- Excretion : Primarily via urine, with dosage adjustments necessary in renal impairment .

Case Study 1: Efficacy in Immunocompromised Patients

A notable case involved a 46-year-old woman with metastatic renal cell carcinoma who developed interstitial pneumonitis after immune checkpoint inhibitor therapy. She was treated with high-dose corticosteroids alongside TMP/SMX prophylaxis. This combination led to significant improvement in her respiratory condition .

Case Study 2: Toxic Epidermal Necrolysis

A 62-year-old woman developed toxic epidermal necrolysis after receiving TMP/SMX for a urinary tract infection. Despite severe complications, aggressive management led to her recovery, highlighting the importance of monitoring adverse reactions associated with TMP/SMX .

Research Findings

A study on dosage optimization of TMP/SMX for avian pathogenic strains demonstrated high sensitivity rates among isolates, suggesting its potential use in veterinary medicine as well . Additionally, another study highlighted the increased risk of hyperkalemia associated with TMP/SMX use in elderly patients receiving concurrent medications .

作用机制

Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the formation of tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethizole inhibits the enzyme dihydropteroate synthase, blocking the synthesis of dihydrofolic acid. Together, these actions result in a synergistic effect that inhibits bacterial growth more effectively than either compound alone .

相似化合物的比较

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic that is often combined with trimethoprim.

Pyrimethamine: A dihydrofolate reductase inhibitor similar to trimethoprim.

Sulfadiazine: Another sulfonamide with a similar mechanism of action

Uniqueness

Trimethoprim sulfamethizole is unique due to its synergistic mechanism of action, which enhances its antibacterial efficacy and reduces the likelihood of resistance development compared to using either compound alone .

属性

CAS 编号 |

79735-35-6 |

|---|---|

分子式 |

C23H28N8O5S2 |

分子量 |

560.7 g/mol |

IUPAC 名称 |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |

InChI 键 |

ZKSSBLPBDVQKCH-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

规范 SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Key on ui other cas no. |

79735-35-6 |

同义词 |

trimethoprim sulfamethizole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。